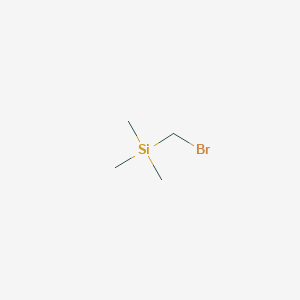

(Bromomethyl)trimethylsilane

説明

Historical Context and Early Research of Organosilicon Compounds in Organic Synthesis

The journey of organosilicon chemistry began in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. numberanalytics.comwikipedia.org However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.orgsbfchem.com Kipping's research, which included the use of Grignard reagents to create alkylsilanes and arylsilanes, and the initial preparation of silicone polymers, was a critical turning point. wikipedia.orgrichsilicone.comebsco.com

Initially, the focus was on understanding the fundamental properties and reactivity of these novel compounds. The development of silicone polymers in the 1940s, driven by researchers like James Franklin Hyde, marked a significant industrial application and ensured the availability of organosilicon monomers for further research. sbfchem.comrichsilicone.com This period saw a shift from basic discovery to exploring the practical utility of organosilicon compounds in various applications, including their role as protecting groups in organic synthesis. numberanalytics.com

Significance of (Bromomethyl)trimethylsilane as a Versatile Organosilicon Reagent

This compound, with the chemical formula (CH₃)₃SiCH₂Br, is a colorless liquid that has become a valuable reagent in organic synthesis. guidechem.comsigmaaldrich.com Its significance lies in its ability to introduce the trimethylsilylmethyl group [(CH₃)₃SiCH₂-] into molecules, which can then be transformed into a variety of other functional groups. guidechem.comcymitquimica.com This reagent serves as a versatile building block, enabling chemists to construct complex molecular architectures. guidechem.comnih.gov

The reactivity of this compound stems from the presence of both a bromine atom, which can undergo nucleophilic substitution, and the trimethylsilyl (B98337) group, which influences the reactivity of the adjacent carbon atom. cymitquimica.com This dual functionality allows for a wide range of synthetic transformations, making it a powerful tool in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govnumberanalytics.com

Overview of Research Trajectories: From Fundamental Reactivity to Advanced Applications

The research trajectory of this compound has evolved from initial studies of its fundamental reactivity to its application in complex and innovative synthetic strategies. Early research focused on understanding its reactions with various nucleophiles and its utility in forming carbon-carbon bonds. thieme-connect.de

More recently, research has expanded to include its use in sophisticated catalytic processes. For instance, it has been employed in ruthenium-catalyzed C(sp²)–H functionalization to introduce silylmethyl groups at specific positions on aromatic rings, a key step in creating diverse molecular structures. nih.gov Furthermore, its role as a precursor to α-silyl carbanions has been extensively explored in olefination reactions, providing a powerful method for the synthesis of alkenes. nrochemistry.comwikipedia.org The development of new activation methods for this compound continues to broaden its applicability in areas such as the synthesis of fluorinated compounds and in radical reactions. sioc-journal.cnsioc-journal.cnmdpi.com

Conceptual Frameworks in Organosilicon Chemistry Relevant to this compound

Several key conceptual frameworks in organosilicon chemistry are essential for understanding the reactivity and utility of this compound.

The β-Silicon Effect: This concept describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. The carbon-silicon (C-Si) bond can hyperconjugatively donate electron density to the empty p-orbital of the carbocation, leading to significant stabilization. soci.org This effect is crucial in many reactions involving organosilanes, influencing reaction rates and directing stereochemistry.

α-Silyl Carbanions: this compound is a key precursor for the generation of α-silyl carbanions. nrochemistry.comwikipedia.org These carbanions are stabilized by the adjacent silicon atom, a phenomenon attributed to the interaction of the carbanion's filled p-orbital with the empty d-orbitals of silicon and the polarization of the C-Si bond. soci.org This stabilization makes them less basic and more selective nucleophiles compared to their non-silylated counterparts.

The Peterson Olefination: This reaction, a cornerstone of organosilicon chemistry, utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.org A key feature of the Peterson olefination is that the intermediate β-hydroxysilane can be isolated. organic-chemistry.org Subsequent elimination under acidic or basic conditions provides access to either the (E) or (Z)-alkene, respectively, offering a high degree of stereochemical control. nrochemistry.comwikipedia.org

Hypervalent Silicon: Silicon has the ability to expand its coordination number beyond the typical four, forming hypervalent species with five or six substituents. soci.orgresearchgate.net This property is particularly relevant when silicon is bonded to electronegative atoms. soci.org The formation of hypervalent intermediates can influence the mechanisms of reactions involving organosilicon compounds, including nucleophilic attack at the silicon center. soci.orgmdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 18243-41-9 sigmaaldrich.com |

| Molecular Formula | C₄H₁₁BrSi sigmaaldrich.com |

| Molecular Weight | 167.12 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid guidechem.com |

| Boiling Point | 115.5 °C at 742 mmHg sigmaaldrich.com |

| Density | 1.17 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.444 sigmaaldrich.com |

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom is displaced by a variety of nucleophiles to form a new carbon-nucleophile bond. cymitquimica.com |

| Grignard Reagent Formation | Reaction with magnesium metal yields the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium bromide. organicchemistrydata.org |

| Peterson Olefination | Used to generate the α-silyl carbanion, which then reacts with carbonyl compounds to form alkenes. numberanalytics.comorganicreactions.org |

| Ruthenium-Catalyzed C-H Silylmethylation | Acts as an electrophile to introduce a trimethylsilylmethyl group onto arenes. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

bromomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAUYCZBWABOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066344 | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18243-41-9 | |

| Record name | (Bromomethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18243-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (bromomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Conditions for Bromomethyl Trimethylsilane

Direct Bromination Approaches

Direct bromination involves the substitution of a hydrogen atom on the methyl group of a precursor silane (B1218182) with a bromine atom. This is typically achieved through a free-radical mechanism.

Bromination of Alkylsilanes with Bromine

The direct halogenation of simple alkylsilanes, such as tetramethylsilane, with molecular bromine is a foundational method for producing (Bromomethyl)trimethylsilane. lookchem.comthieme-connect.de This reaction is generally a free-radical chain process that requires initiation, typically by ultraviolet (UV) light. google.com The process involves the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from a methyl group of tetramethylsilane, generating a trimethylsilylmethyl radical (•CH₂Si(CH₃)₃) and hydrogen bromide (HBr). This silicon-stabilized radical then reacts with another molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain.

While direct, this method can suffer from a lack of selectivity, leading to the formation of polybrominated byproducts, such as (dibromomethyl)trimethylsilane, and requiring careful control of reaction conditions to optimize the yield of the desired monobrominated product. thieme-connect.de

N-Bromosuccinimide (NBS)-Mediated Bromination with Radical Initiators (e.g., AIBN)

A more selective and widely used method for the bromination of the α-carbon of alkylsilanes is the use of N-Bromosuccinimide (NBS). thieme-connect.de This approach, often referred to as the Wohl-Ziegler reaction, is a radical substitution reaction that provides a low, steady concentration of bromine, which helps to suppress side reactions. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or irradiation to generate radicals. smolecule.com

These initiator radicals abstract a hydrogen atom from a trace amount of HBr present or from the substrate itself to start the chain. The key step is the abstraction of a hydrogen from the substrate by a bromine radical to form the trimethylsilylmethyl radical. This radical then reacts with NBS to produce this compound and a succinimidyl radical. The succinimidyl radical subsequently reacts with HBr to regenerate the bromine radical, propagating the chain. acs.org This method is generally preferred for its milder conditions and higher selectivity for monobromination compared to using molecular bromine directly.

| Parameter | Description |

| Reagent | N-Bromosuccinimide (NBS) |

| Substrate | Alkylsilane (e.g., Tetramethylsilane) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Mechanism | Free-Radical Chain Reaction |

| Advantage | Higher selectivity, milder conditions |

Grignard Reaction Pathways

Grignard reagents offer an alternative route for forming carbon-silicon and carbon-halogen bonds, providing a different synthetic strategy for obtaining this compound.

Reaction of Trimethylsilylmethylmagnesium Chloride with a Bromine Source

A plausible Grignard pathway to synthesize this compound involves the preparation of the corresponding Grignard reagent, followed by reaction with an electrophilic bromine source. The key intermediate, trimethylsilylmethylmagnesium chloride, is prepared by reacting (chloromethyl)trimethylsilane with magnesium turnings in an anhydrous ether solvent. orgsyn.orgresearchgate.netchemicalbook.com

Once formed, this Grignard reagent, which acts as a potent nucleophile, can be reacted with a suitable brominating agent, such as molecular bromine (Br₂). In this step, the nucleophilic carbon of the Grignard reagent attacks a bromine atom, displacing the other as a bromide ion and forming the C-Br bond, thus yielding this compound. This method leverages the well-established reactivity of Grignard reagents with electrophiles.

Role of Anhydrous Solvents (e.g., Ether, THF) and Inert Atmosphere

The success of any Grignard-based synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions and an inert atmosphere (e.g., nitrogen or argon). researchgate.netCurrent time information in Bangalore, IN. Grignard reagents are highly basic and will react readily with protic solvents, including water, to quench the reagent by protonation, forming an alkane and rendering it inactive for the desired reaction. nih.gov For example, if water is present, trimethylsilylmethylmagnesium chloride will be protonated to form tetramethylsilane. nih.gov

Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the standard choice for Grignard reactions. gelest.com They are suitable because they are aprotic and their lone pairs of electrons on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution and maintaining its reactivity. Current time information in Bangalore, IN.gelest.com THF is often preferred over diethyl ether due to its higher boiling point, which allows for reactions to be conducted at more elevated temperatures, and its superior ability to solvate the Grignard reagent. gelest.com The use of an inert atmosphere is essential to prevent the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired peroxide byproducts.

Variations in Grignard Reagent Precursors for Trimethylsilylmethyl Transfer

The classical approach to generating the necessary Grignard reagent, (trimethylsilyl)methylmagnesium chloride, involves the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). researchgate.netsigmaaldrich.comorgsyn.org This reagent is crucial for various organic transformations, including the synthesis of substituted butadienylsilanes through nickel-catalyzed coupling reactions with dithioacetals. orgsyn.org

Variations in the halide of the precursor can influence the reaction. For instance, (iodomethyl)trimethylsilane (B1585575) can be prepared from the corresponding chloride, offering an alternative route for subsequent reactions. rsc.org The choice of solvent and the presence of additives like lithium chloride (LiCl) can also play a critical role. LiCl has been shown to catalyze the bromine-magnesium exchange, enabling the use of more stable and less expensive bromoarenes instead of iodoarenes in certain Grignard preparations. d-nb.info

The reactivity of the Grignard reagent is a key consideration. Highly active magnesium, sometimes referred to as Rieke magnesium, can react with less reactive precursors at very low temperatures. researchgate.net The formation of Grignard reagents is a complex process, often existing in a Schlenk equilibrium between the alkyl magnesium halide (RMgX) and the dialkyl magnesium (R2Mg). tcichemicals.com This equilibrium can be influenced by the solvent and the nature of the organic halide.

Industrial Production and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations, focusing on safety, efficiency, and cost-effectiveness.

Large-Scale Bromination Processes

Large-scale bromination reactions require careful control to manage the exothermic nature of the reaction and ensure the selective formation of the desired product. scribd.com Photochemical bromination has been explored as a method for large-scale synthesis. For instance, the photochemical bromination of toluene (B28343) in an aqueous biphasic system has been successfully scaled up, yielding benzyl (B1604629) bromide of sufficient purity for direct use in subsequent reactions without purification. scirp.org This approach minimizes exposure to lachrymatory and toxic reagents. scirp.org While not directly about this compound, this demonstrates a viable strategy for large-scale benzylic brominations.

Gas-phase photochlorination has been patented as a method for preparing chloromethyl trimethylsilane, a precursor to the bromo derivative. google.com This industrial process highlights the use of specialized reactors and conditions to control the reaction. google.com

Control of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing yield and purity on an industrial scale. For chlorination reactions, which are analogous to bromination, factors such as the choice of initiator (e.g., azobisisobutyronitrile, benzoyl peroxide), solvent, temperature, reaction time, and molar ratio of reactants have been studied to achieve optimal yields of chloromethyl(methyl)silanes. The mode of initiator addition has also been found to significantly affect the product yield, with portion-wise addition often preventing vigorous reactions and the formation of side products.

In the context of Grignard reagent formation, the use of co-solvents or additives can be critical. For example, the synthesis of certain Grignard reagents benefits from the presence of LiCl to facilitate the exchange reaction. d-nb.info Careful control of temperature is also crucial, as many organometallic reactions are highly exothermic. nih.govacs.org

Application of Continuous Flow Reactors and Automated Systems

Continuous flow reactors offer significant advantages for the industrial production of this compound and its derivatives, providing enhanced heat and mass transfer, shorter reaction times, and improved safety for highly exothermic or hazardous reactions. youtube.comresearchgate.net The generation of unstable intermediates, such as certain Grignard reagents, can be effectively managed in flow systems, allowing for reactions that are difficult to control in batch processes. nih.gov

Flow chemistry has been successfully applied to the generation of (trimethylsilyl)methyl Grignard reagent in a magnesium-filled column, which was then used in a high-yielding Peterson olefination. acs.org This demonstrates a safe and scalable method for producing and utilizing this important reagent. acs.org Automated systems, often integrated with flow reactors, can further enhance process control, reproducibility, and throughput. fu-berlin.de These systems are particularly beneficial for multi-step syntheses, allowing for precise control over reagent addition and reaction time. acs.org

Comparison of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles

The efficiency of a synthesis can be assessed by metrics such as atom economy and E-factor, which measure the amount of waste generated relative to the desired product. snu.ac.krresearchgate.net Routes that minimize the use of protecting groups and auxiliary substances are generally more efficient and environmentally friendly. researchgate.net

Selectivity is crucial for minimizing the formation of byproducts, which simplifies purification and reduces waste. snu.ac.kr For instance, in the chlorination of methylsilanes, the choice of initiator can significantly impact the selectivity for the desired monochlorinated product over dichlorinated and polymeric side products.

From a green chemistry perspective, the ideal synthesis should utilize renewable feedstocks, employ catalytic reagents over stoichiometric ones, and operate under mild conditions to reduce energy consumption. numberanalytics.comunivpancasila.ac.id The use of less hazardous solvents and reagents is also a key principle. acs.org Continuous flow processes often align well with green chemistry principles by enabling better control over reaction conditions, reducing reaction volumes, and improving safety. acs.orgyoutube.com The development of catalytic methods, such as the nickel-catalyzed coupling reactions involving Grignard reagents, represents a step towards more sustainable synthetic pathways. orgsyn.org

Below is a comparative table summarizing the key aspects of different synthetic approaches:

| Synthetic Aspect | Grignard-based Routes | Direct Bromination | Flow Chemistry Routes |

| Precursors | (Chloromethyl)trimethylsilane, Magnesium | Methyltrimethylsilane, Brominating agent | (Chloromethyl)trimethylsilane, Magnesium |

| Key Reagents | Ethereal solvents (THF, Et2O) | Radical initiators (e.g., AIBN) or light | Often similar to batch, but optimized for flow |

| Efficiency | Can be high, but atom economy may be moderate | Potentially high atom economy | Generally high due to optimized mixing and heat transfer |

| Selectivity | Generally good, but side reactions can occur | Can be challenging to control, may lead to polybromination | Often improved due to precise control of stoichiometry and residence time |

| Green Chemistry | Use of ethereal solvents is a drawback | Use of hazardous brominating agents and radical initiators | Enhanced safety, reduced solvent volumes, and better energy efficiency |

| Scalability | Established for industrial scale | Can be challenging due to exothermicity and selectivity issues | Highly scalable and well-suited for industrial production |

Reaction Mechanisms and Reactivity Profiles of Bromomethyl Trimethylsilane

Nucleophilic Substitution Reactions

(Bromomethyl)trimethylsilane readily undergoes nucleophilic substitution reactions, a class of reactions where a nucleophile displaces a leaving group. libretexts.org In this case, the bromine atom serves as the leaving group. evitachem.com These reactions are fundamental in organic synthesis for creating new chemical bonds.

In nucleophilic substitution reactions involving this compound, the bromine atom functions as the leaving group. evitachem.com The carbon-bromine bond is polarized, with the carbon atom being electrophilic and thus susceptible to attack by a nucleophile. As the nucleophile forms a new bond with the carbon atom, the carbon-bromine bond breaks, and the bromide ion departs, taking the bonding pair of electrons with it. libretexts.org This process generally adheres to a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgevitachem.com The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemical configuration at the carbon center. sit.edu.cn The stability of the resulting bromide ion as an independent species contributes to its effectiveness as a leaving group. researchgate.net

This compound reacts with a variety of nucleophiles, leading to the formation of new covalent bonds. The reactivity of these nucleophiles is influenced by their inherent properties.

Amines: Amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org They react with this compound to form silylated amines. However, the reaction can proceed multiple times, potentially leading to the formation of secondary, tertiary, or even quaternary amines, which can make it challenging to control the reaction to a specific product in a laboratory setting. libretexts.org

Alcohols: Alcohols are less nucleophilic than amines. libretexts.org To enhance their reactivity towards this compound for the synthesis of silyl (B83357) ethers, they are often converted to their corresponding alkoxides, which are more potent nucleophiles. libretexts.org

Thiols: Thiols are more nucleophilic than alcohols and react readily with this compound to form silyl thioethers. libretexts.orgnih.gov This enhanced nucleophilicity is a general trend for elements within the same group of the periodic table, where nucleophilicity increases down the group. libretexts.org

| Nucleophile | Product Type | General Reactivity Trend |

|---|---|---|

| Amines | Silylated Amines | High |

| Alcohols | Silyl Ethers | Moderate (often requires conversion to alkoxide) |

| Thiols | Silyl Thioethers | High |

The rate and success of nucleophilic substitution reactions are significantly influenced by both steric and electronic factors.

Steric Factors: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. acs.org In the context of SN2 reactions, a bulky nucleophile or a sterically crowded electrophilic center can slow down the reaction rate. acs.orglibretexts.org For this compound, the trimethylsilyl (B98337) group, while larger than a simple methyl group, does not typically present prohibitive steric hindrance for many nucleophiles. However, very bulky nucleophiles may experience reduced reaction rates.

Electronic Factors: The electronic properties of both the nucleophile and the substrate play a crucial role. A more electron-rich (more nucleophilic) species will react faster. libretexts.org Conversely, electron-withdrawing groups near the reaction center on the electrophile can increase its reactivity by making the carbon atom more electron-deficient. libretexts.org The silicon atom in this compound can influence the electron density at the reaction center.

While the primary focus of this section is on nucleophilic substitution at the carbon atom adjacent to the silicon, it is important to note that the broader field of organosilicon chemistry involves various methods for the formation of carbon-silicon (C-Si) bonds. caltech.eduwikipedia.org These methods include direct synthesis processes and hydrosilylation, which involves the addition of a silicon-hydrogen bond across an unsaturated bond. wikipedia.orgiust.ac.ir The cleavage of existing C-Si bonds can also be achieved under specific conditions with strong nucleophiles or electrophilic reagents. iust.ac.ir

Oxidation Reactions

This compound can undergo oxidation reactions under specific conditions, leading to the transformation of the bromomethyl group.

A notable oxidation reaction involves the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst, such as sodium tungstate (B81510) (Na₂WO₄). acs.orgrsc.org This catalytic system is known to be effective for various oxidation processes, including the oxidation of alcohols and amines. acs.orgrsc.org In this system, sodium tungstate reacts with hydrogen peroxide to form a peroxotungstate species, which is the active oxidizing agent. acs.org This powerful oxidant can then react with the organic substrate. While specific studies on the oxidation of this compound with this system are not extensively detailed in the provided context, the general principle involves the oxidation of the carbon-bromine bond, potentially leading to the formation of an aldehyde or carboxylic acid derivative, depending on the reaction conditions.

| Oxidant | Catalyst | Potential Product Type |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Aldehyde/Carboxylic Acid derivative |

m-Chloroperbenzoic Acid (mCPBA) Oxidations

The direct oxidation of this compound by m-Chloroperbenzoic acid (mCPBA) is not extensively documented in scientific literature. However, based on the known reactivity of related organosilanes and the oxidizing nature of mCPBA, a plausible reaction pathway can be proposed. The oxidation likely proceeds via an oxidative cleavage of the silicon-carbon bond, a transformation analogous to the Fleming-Tamao oxidation. researchgate.net

This process is thought to involve the insertion of an oxygen atom from the peroxy acid into the Si-C bond. For this to occur, the silicon center generally requires activation to enhance its Lewis acidity, which could potentially be achieved through the influence of the neighboring bromomethyl group or by the addition of external activators. The reaction would proceed through a hypervalent silicon intermediate.

The proposed mechanism involves the attack of the peroxy acid on the silicon atom, leading to a pentacoordinate intermediate. This is followed by the migration of the bromomethyl group from silicon to the adjacent oxygen atom, resulting in the cleavage of the Si-C bond and the formation of a silyl ester of hypobromous acid, which would be unstable. Subsequent hydrolysis of this intermediate would lead to the formation of silanols and other byproducts.

Formation Mechanisms of Silanols and Siloxanes

The formation of silanols and their subsequent condensation products, siloxanes, is a common outcome in reactions of halosubstituted organosilanes, particularly under hydrolytic conditions. nih.gov In the context of the proposed mCPBA oxidation of this compound, the primary silicon-containing product would be trimethylsilanol (B90980) ((CH₃)₃SiOH).

Silanols are generally synthesized through the hydrolysis of halosilyl compounds or alkoxysilanes. nih.gov In this case, the cleavage of the silicon-bromomethyl bond would generate a reactive trimethylsilyl species that readily reacts with water, if present, to form trimethylsilanol.

Reduction Reactions

This compound can undergo reduction, where the bromine atom is replaced by a hydrogen atom. A common and potent reducing agent for such transformations is lithium aluminum hydride.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including alkyl halides. acs.org The reaction of this compound with LiAlH₄ results in the selective reduction of the carbon-bromine bond. acs.orgchempedia.info

This transformation is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Mechanism of Bromine Replacement by Hydrogen

The reduction of the C-Br bond by LiAlH₄ proceeds through a nucleophilic substitution mechanism. The active reducing species is the hydride ion (H⁻), which is delivered from the aluminohydride complex. rsc.orgacs.org

The mechanism can be described in the following steps:

Nucleophilic Attack: The hydride ion, a strong nucleophile, attacks the electrophilic carbon atom of the bromomethyl group.

Transition State: A transition state is formed where the C-H bond is forming and the C-Br bond is breaking.

Leaving Group Departure: The bromide ion (Br⁻) departs as the leaving group, resulting in the formation of the new C-H bond.

This reaction is generally considered to be an Sₙ2-type reaction.

Formation of Corresponding Silanes

The product of the reduction of this compound with lithium aluminum hydride is methyltrimethylsilane, also known as trimethyl(methyl)silane. This reaction effectively removes the bromo functionality, yielding a simple tetraalkylsilane.

Radical Reactions Involving this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical reactions. wikipedia.org The generation of the trimethylsilylmethyl radical, (CH₃)₃SiCH₂•, opens up a range of synthetic possibilities.

The formation of this radical can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or under photolytic conditions. nih.govcdnsciencepub.comorganic-chemistry.org The trimethylsilylmethyl radical is stabilized to some extent by hyperconjugation with the C-Si bonds.

Once generated, this radical can participate in a variety of transformations, most notably radical addition reactions to alkenes and alkynes. In these reactions, the trimethylsilylmethyl radical adds to the multiple bond, creating a new carbon-centered radical, which can then be trapped by a hydrogen atom donor or participate in further cyclization or addition reactions. These radical-mediated processes provide a powerful tool for the formation of new carbon-carbon bonds.

Generation and Reactivity of Trimethylsilylmethyl Radicals

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate the trimethylsilylmethyl radical, •CH₂Si(CH₃)₃. This reactive intermediate is accessible through various methods, including radical cyclization reactions. For instance, (bromomethyl)dimethylsilyl propargyl ethers can be converted into vinyl radicals through a radical cyclization process, demonstrating the feasibility of generating carbon-centered radicals from bromomethylsilyl ethers. researchgate.net Furthermore, photocatalytic methods can facilitate the coupling of amines with this compound, which suggests the involvement of a radical intermediate in the reaction pathway. chemrxiv.org

Single Electron Transfer (SET)-Promoted Reactions

This compound and related structures are susceptible to single electron transfer (SET) promoted reactions, which can alter the expected course of reactivity. In photoreactions involving secondary N-trimethylsilylmethyl-N-benzylamines and electron acceptors like fullerene C60, the process is initiated by a single electron transfer from the amine to the excited state of the acceptor. rsc.org This forms a secondary aminium radical. rsc.orgacs.org Subsequent fragmentation preferentially involves the loss of the α-trimethylsilyl group, a process known as desilylation, to produce an aminomethyl radical. acs.orgresearchgate.netacs.org This pathway is notably different from the typical N-H deprotonation seen in similar systems lacking the α-silyl group. acs.orgresearchgate.net These SET-promoted reactions are generally mild and efficient, providing a valuable method for forming carbon-carbon bonds. acs.org

Role of Alpha-Trimethylsilyl Group in Radical Stability and Chemoselectivity

The alpha-trimethylsilyl group plays a crucial role in the stability and reactivity of adjacent radical centers. This stabilizing effect has been leveraged in photoredox-neutral catalysis for various synthetic transformations. rsc.org The silyl group's influence is particularly evident in the chemoselectivity of SET-promoted reactions. As observed in studies with secondary amines, the presence of the α-trimethylsilyl group directs the reaction towards cleavage of the C-Si bond following the initial electron transfer, rather than the more commonly observed N-H deprotonation. acs.orgresearchgate.net This shift in chemoselectivity underscores the profound electronic influence of the silyl group, which favors the formation of aminomethyl radicals through a desilylation pathway. rsc.orgresearchgate.net This directing effect is a powerful tool for controlling reaction outcomes and accessing specific radical intermediates.

Comparison with Related Alpha-Haloalkylsilanes

The reactivity of this compound is best understood in the context of its halogenated analogs. Variations in the halogen atom (Cl, I) or substitution on the methyl group dramatically alter the compound's properties and synthetic applications. thieme-connect.de

(Chloromethyl)trimethylsilane: Reactivity and Synthetic Divergence

(Chloromethyl)trimethylsilane is a widely used organosilicon compound, primarily serving as a reagent to introduce the trimethylsilylmethyl moiety. anshulchemicals.comguidechem.com Its applications include the Peterson methylenation reaction, where it is used to prepare the trimethylsilylmethyl magnesium chloride reagent, and in Wittig-type reactions with triphenylphosphine (B44618) to synthesize terminal alkenes from aldehydes and ketones. sigmaaldrich.comacs.org

Compared to its bromo analog, (chloromethyl)trimethylsilane is generally less reactive in nucleophilic substitution reactions due to the stronger carbon-chlorine bond. masterorganicchemistry.com However, it is a stable and commercially available starting material. sigmaaldrich.comlookchem.com It can be converted to the more reactive (iodomethyl)trimethylsilane (B1585575) via a Finkelstein reaction, highlighting the difference in leaving group ability. rsc.org The primary modes of reactivity for alpha-haloalkylsilanes are either nucleophilic substitution at the carbon bearing the halogen or the formation of α-metalated silanes. thieme-connect.de

(Iodomethyl)trimethylsilane: Enhanced Reactivity and Leaving Group Ability

(Iodomethyl)trimethylsilane features a carbon-iodine bond, which is weaker and more polarizable than the C-Br or C-Cl bonds. This makes the iodide ion an excellent leaving group, rendering the compound significantly more reactive in nucleophilic substitution reactions. libretexts.orgstackexchange.com The general trend for leaving group ability among halides is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the strength of the corresponding acid (HI > HBr > HCl > HF). masterorganicchemistry.comlibretexts.org Consequently, (iodomethyl)trimethylsilane is a more potent alkylating agent than its chloro or bromo counterparts, though its use is less common, potentially due to lower stability and higher cost. thieme-connect.dersc.org Its heightened reactivity requires careful handling. thieme-connect.de

| Compound | Chemical Formula | Leaving Group | Relative Reactivity (Nucleophilic Substitution) | Primary Synthetic Uses |

|---|---|---|---|---|

| (Chloromethyl)trimethylsilane | (CH₃)₃SiCH₂Cl | Cl⁻ | Least Reactive | Peterson olefination, Wittig reactions, Silylating agent anshulchemicals.comsigmaaldrich.com |

| This compound | (CH₃)₃SiCH₂Br | Br⁻ | Intermediate Reactivity | Source of trimethylsilylmethyl radicals, Reagent in substitution reactions researchgate.netchemrxiv.org |

| (Iodomethyl)trimethylsilane | (CH₃)₃SiCH₂I | I⁻ | Most Reactive | Potent alkylating agent in substitution reactions thieme-connect.delibretexts.org |

(Bromodifluoromethyl)trimethylsilane (B180072) and Difluorocarbene Precursors

(Bromodifluoromethyl)trimethylsilane, TMSCF₂Br, exhibits a reactivity profile that diverges significantly from this compound due to the presence of two fluorine atoms. sioc-journal.cnresearchgate.net It is not primarily a source of trimethylsilylmethyl radicals but is renowned as an efficient and versatile precursor for generating difluorocarbene (:CF₂). sioc-journal.cndoi.org The generation of difluorocarbene occurs via a two-step process: an activator, such as a weak Lewis base, induces desilylation, which is followed by the α-elimination of the bromide ion. cas.cntcichemicals.com

This compound is considered one of the most attractive difluorocarbene reagents due to its favorable cost, activity, and the mild conditions required for carbene generation. doi.orgcas.cn The difluorocarbene generated can then participate in a wide range of transformations, including cycloadditions with alkenes and alkynes. tcichemicals.com The unique ability of TMSCF₂Br to serve as a clean source of difluorocarbene under various activation modes distinguishes it sharply from this compound, whose chemistry is dominated by substitution and radical pathways at the CH₂Br group. nih.gov

| Reagent | Primary Reactive Intermediate | Generation Mechanism | Key Applications |

|---|---|---|---|

| This compound | Trimethylsilylmethyl Radical (•CH₂SiMe₃) | Homolytic C-Br bond cleavage (e.g., via photolysis) researchgate.net | Radical additions and cyclizations chemrxiv.org |

| (Bromodifluoromethyl)trimethylsilane | Difluorocarbene (:CF₂) | Base-induced desilylation followed by α-elimination of bromide cas.cntcichemicals.com | Difluorocyclopropanation, insertion into C-H and X-H bonds sioc-journal.cntcichemicals.com |

Unique Balance of Reactivity and Stability of this compound

This compound, an organosilicon compound, presents a fascinating case study in chemical behavior, characterized by a distinctive equilibrium between stability and reactivity. This balance is a direct consequence of its molecular structure, which features a reactive carbon-bromine bond juxtaposed with a stabilizing trimethylsilyl (TMS) group. wikipedia.orgcymitquimica.com This duality allows the compound to serve as a reliable and versatile reagent in a multitude of synthetic applications, from the introduction of silylmethyl groups to participation in complex catalytic cycles. guidechem.comnih.gov

The stability of this compound can be largely attributed to the presence of the trimethylsilyl moiety. The TMS group is known for its chemical inertness and significant molecular volume, which provides steric shielding to the rest of the molecule. wikipedia.org Under normal conditions, the compound is stable, though it is recommended to store it away from moisture to prevent degradation. cymitquimica.comtcichemicals.com This inherent stability makes it a practical and handleable reagent in the laboratory, capable of withstanding a variety of reaction conditions without decomposition. fiveable.me

In stark contrast to the stability afforded by the silyl group, the compound's reactivity is centered on the carbon-bromine bond. cymitquimica.com This bond is susceptible to cleavage, enabling the molecule to participate in several key reaction types. The primary mode of reactivity involves the nucleophilic substitution of the bromide ion, a common pathway for α-haloalkylsilanes. guidechem.comthieme-connect.de This reactivity allows for the facile introduction of the trimethylsilylmethyl group into various organic substrates. guidechem.com Furthermore, the C-Br bond can undergo one-electron reductive cleavage to generate a radical intermediate, opening up pathways for radical-mediated transformations. researchgate.netrsc.org

This combination of a robust, sterically demanding silyl group and a reactive C-Br bond gives this compound its unique profile. It is stable enough for storage and handling but possesses a sufficiently labile bond to engage in controlled chemical synthesis. guidechem.comtcichemicals.com This balance is crucial for its role as an effective alkylating agent and as a precursor in organometallic chemistry. nih.govthieme-connect.de

The electronic environment, and by extension the reactivity, of the CH2-X bond in (halomethyl)trimethylsilanes is influenced by the halogen atom. Spectroscopic data provides insight into these effects.

Table 1: Comparative NMR Spectroscopic Data for (Halomethyl)trimethylsilanes

This table is interactive. You can sort and filter the data.

| Compound | Formula | δ ¹H (ppm) | δ ¹³C (ppm) | δ ²⁹Si (ppm) |

|---|---|---|---|---|

| (Fluoromethyl)trimethylsilane | FCH₂Si(CH₃)₃ | 4.31 | 58.0 | 5.5 |

| (Chloromethyl)trimethylsilane | ClCH₂Si(CH₃)₃ | 2.58 | 28.1 | 2.9 |

| This compound | BrCH₂Si(CH₃)₃ | 2.37 | 17.5 | 3.5 |

| (Iodomethyl)trimethylsilane | ICH₂Si(CH₃)₃ | 1.88 | -8.5 | 3.6 |

Source: Data adapted from N. J. Lawrence, Thieme Connect. thieme-connect.de

The data in Table 1 illustrates how the electronegativity of the halogen atom influences the chemical shifts of the adjacent methylene (B1212753) (CH₂) and silicon atoms, which correlates with the reactivity of the carbon-halogen bond.

Table 2: Physicochemical and Reactivity Profile of this compound

This table is interactive. You can sort and filter the data.

| Property | Data / Profile | Reference |

|---|---|---|

| Chemical Formula | C₄H₁₁BrSi | guidechem.com |

| CAS Number | 18243-41-9 | guidechem.com |

| Appearance | Colorless to almost colorless clear liquid | guidechem.com |

| Key Stability Factor | Inert and bulky trimethylsilyl (TMS) group | wikipedia.org |

| Key Reactivity Site | Carbon-Bromine (C-Br) bond | cymitquimica.com |

| Primary Reaction Mode | Nucleophilic substitution | thieme-connect.de |

| Other Reaction Modes | Radical reactions, Ruthenium-catalyzed C-H functionalization | nih.govrsc.org |

This unique balance makes this compound a valuable tool, providing a stable means of introducing a reactive functional group in a controlled manner.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

In the realm of organic synthesis, (bromomethyl)trimethylsilane serves as a key building block, providing chemists with a reliable method for incorporating specific structural units into target molecules. smolecule.comkvmwai.edu.in Its utility stems from the predictable reactivity of its functional groups.

This compound is a versatile platform for the controlled introduction of both bromomethyl and trimethylsilyl (B98337) groups into various molecular frameworks. guidechem.com The compound's reactivity is characterized by the bromine atom, which readily participates in nucleophilic substitution reactions, allowing the attachment of the trimethylsilylmethyl group to a wide range of substrates. cymitquimica.comguidechem.com This process effectively installs a protected primary carbon nucleophile equivalent.

The trimethylsilyl group, while generally stable, can be strategically cleaved or transformed in subsequent steps, offering further synthetic utility. colab.ws This dual functionality makes the reagent particularly useful for elaborate, multi-step syntheses where sequential reactions are required. guidechem.com The trimethylsilyl moiety also imparts hydrophobic properties to molecules. cymitquimica.com

As a fundamental organosilicon compound, this compound is a widely used precursor and intermediate for the synthesis of more complex organosilicon derivatives. cymitquimica.comguidechem.comlookchem.com The reaction between this compound and other silicon-containing compounds can lead to the formation of new silicon-based materials. guidechem.com

Its ability to react with various nucleophiles allows for the creation of a diverse library of functionalized silanes. For instance, related α-haloalkylsilanes can be synthesized through methods like the ring-opening of α,β-epoxysilanes with halide ions or the transformation of α-alkoxymethylsilanes. thieme-connect.de These reactions expand the toolbox available for creating tailored organosilicon compounds with specific properties and functionalities for applications in materials science, electronics, and pharmaceuticals. iust.ac.ir The synthesis of unsaturated organosilanes, such as vinylsilanes and allylsilanes, which are themselves important reagents, can be achieved through various methods, including the hydrosilylation of alkynes and alkenes. colab.wswikipedia.org

A primary application of α-haloalkylsilanes, including this compound, is in the preparation of α-metalated silanes. thieme-connect.de These highly reactive intermediates are powerful nucleophiles that can react with a wide variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.deacs.org The generation of the α-silylanion is a key step that unlocks this reactivity. thieme-connect.de This transformation makes this compound a valuable reagent for constructing complex molecular skeletons that are otherwise difficult to access.

Polymerization and Polymer Modification

The unique reactivity of this compound and its derivatives extends into the field of polymer chemistry, where it is used both in the synthesis of novel polymers and in the modification of existing ones. lookchem.com

This compound derivatives are valuable monomers for synthesizing advanced organosilicon polymers. iust.ac.ir A notable example is the synthesis of aprotic ionic polymers containing trimethylsilylmethyl-substituted imidazolium (B1220033) structures. These polymers are created via the free-radical polymerization of monomers that have a vinyl group attached to either the cation or the anion. researchgate.net For instance, the room temperature ionic liquid monomer 1-trimethylsilylmethyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide can be polymerized in bulk, while 1-trimethylsilylmethyl-3-methylimidazolium p-styrene sulfonate undergoes solution polymerization. researchgate.net

Furthermore, silyl (B83357) groups can be incorporated into polymers to modify their properties. Attaching bulky organosilyl groups like the tris(trimethylsilyl)methyl (Tsi) substituent to polymer chains has been shown to increase the glass transition temperature (Tg), reflecting a significant increase in the rigidity of the macromolecular chains. sid.ir Silane-modified nanomaterials are also incorporated into polymer matrices to create nanocomposites with enhanced properties for various applications. mdpi.com

The properties of organosilicon compounds make them suitable for applications in coatings, adhesives, and sealants. guidechem.comlookchem.com The ionic polymers synthesized from trimethylsilylmethyl-substituted monomers are considered promising for use in manufacturing adhesives and interlayers due to their unique properties. researchgate.net Polymers incorporating silicon, such as silicones (polysiloxanes), are known for their thermal stability, flexibility, and hydrophobicity, which are desirable characteristics for high-performance sealants and adhesives. iust.ac.irkuraray.com Silane (B1218182) coupling agents are also crucial for promoting adhesion between polymers and inorganic substrate materials in various coating and composite applications. merckmillipore.com

Alteration of Polymer Properties

This compound is utilized in the field of polymer chemistry for the targeted modification of polymer structures, thereby altering their chemical and physical properties to meet specific performance requirements. lookchem.com The introduction of the trimethylsilylmethyl group [(CH₃)₃SiCH₂-] into polymer chains can lead to significant changes in the material's characteristics.

The covalent attachment of organosilyl groups, particularly bulky ones like the trimethylsilylmethyl group, to a polymer's backbone or side chains is a known strategy for modifying properties such as thermal stability, gas permeability, and surface characteristics. sid.ir Research on polymers modified with structurally related, sterically hindered tris(trimethylsilyl)methyl (trisyl) groups has demonstrated that such modifications can substantially increase the rigidity of the polymer matrix. sid.ir This increased rigidity is directly reflected in a higher glass transition temperature (Tg), as the bulky silyl groups restrict the movement of the polymer chains. sid.irresearchgate.net For instance, the modification of 4-chloromethyl styrene (B11656) copolymers and glycidyl (B131873) methacrylate (B99206) polymers with these silyl groups resulted in a notable rise in their respective Tg values. sid.ir

By analogy, the incorporation of the trimethylsilylmethyl group from this compound can be expected to produce similar effects, enhancing the thermal stability and mechanical rigidity of various polymers. This makes it a valuable reagent for creating new polymer materials with tailored properties for advanced applications.

Pharmaceutical and Bioactive Molecule Synthesis

The unique reactivity of this compound makes it a valuable tool in the synthesis of complex molecules for the pharmaceutical industry. guidechem.comsigmaaldrich.com Its utility spans from the creation of key intermediates to the introduction of specific functionalities that can enhance the properties of drug candidates. lookchem.comnih.gov

Synthesis of Pharmaceutical Intermediates

This compound serves as a key reagent in the synthesis of pharmaceutical intermediates. merckmillipore.com It is particularly effective in regioselective silylmethylation reactions, which are crucial steps in the construction of complex drug scaffolds. nih.gov

A prominent example is its application in the synthesis of losmapimod, a pharmaceutical compound. nih.gov In this synthesis, this compound is used for the ortho-silylmethylation of an arene substrate, a reaction catalyzed by ruthenium. nih.gov This step precisely installs a "silylmethyl synthetic handle" onto the molecule. nih.gov This handle is not part of the final drug structure but serves as a versatile intermediate point for further chemical elaboration, such as through olefination or carbonyl addition reactions, to build the final complex target molecule. nih.gov The ability to create such stable, yet reactive, intermediates is a critical aspect of modern multi-step organic synthesis in drug discovery. nih.govmerckmillipore.com

Introduction of Specific Functional Groups for Drug Properties

The introduction of particular functional groups is a cornerstone of medicinal chemistry, used to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. nih.gov this compound facilitates the introduction of two key groups: the bromomethyl group and the trimethylsilyl moiety. guidechem.comlookchem.com

The primary utility of this reagent is to install a trimethylsilylmethyl group onto a target molecule. nih.gov This group acts as a versatile "synthetic handle," enabling a wide range of subsequent chemical transformations. nih.gov The silicon-carbon bond is stable under many reaction conditions, yet it can be cleaved or transformed selectively when desired. This allows for late-stage functionalization, a powerful strategy in drug discovery for creating a library of related compounds (analogs) from a common intermediate to optimize drug properties. nih.govnih.gov The silylmethyl group can be converted into other functionalities or used to connect different parts of a molecule. nih.gov

Furthermore, the trimethylsilyl part of the group can influence the physical properties of the molecule, such as increasing its hydrophobic character (lipophilicity), which can affect how a drug is absorbed, distributed, and metabolized in the body. cymitquimica.comnih.gov

Development of Bioactive Molecules

This compound and related organosilicon compounds are employed in the broader development of new bioactive molecules. guidechem.comsmolecule.com Bioactive molecules are substances that have an effect on a living organism, and their synthesis is fundamental to drug discovery and development. researchgate.netmdpi.com

The reagent's ability to act as a precursor for a variety of organosilicon compounds is key in this context. guidechem.com The strategic inclusion of silicon into drug-like heterocyclic scaffolds is an area of research aimed at creating novel molecules with improved stability and "drug-likeness". nih.gov While direct examples involving this compound are specific, the principle of using silylating agents to build these scaffolds is well-established. nih.gov

Moreover, trimethylsilane-containing compounds are used in the synthesis of molecular probes, which are tools for detecting and studying bioactive molecules and their interactions within biological systems. acs.org For example, a precursor containing a trimethylsilyl group was used to synthesize a selenium-based fluorescent probe for detecting specific bioactive molecules. acs.org This demonstrates the role of organosilicon chemistry in creating the tools necessary for biochemical and pharmaceutical research.

Materials Science Applications

In materials science, this compound's value lies in its dual functionality, which allows it to act as a bridge between different types of materials or as a precursor for purely silicon-based products. guidechem.comcymitquimica.com

Production of Silicon-Based Materials

This compound is a precursor used in the synthesis of a variety of organosilicon compounds and silicon-based materials. guidechem.comcymitquimica.com Organosilicon compounds are a broad class of materials that include everything from simple silanes to complex polymers (silicones), coatings, and resins. guidechem.comdokumen.pub

The reagent's role is that of a building block. Through reactions involving either the reactive bromine atom or transformations involving the silyl group, it can be incorporated into larger molecular structures. guidechem.comcymitquimica.com This allows for the creation of more complex organosilicon compounds or for the modification of surfaces. cymitquimica.com For example, silanes are used to produce specialized coatings and to act as adhesion promoters, enhancing the bond between inorganic materials (like silica (B1680970) or glass) and organic polymers. dokumen.pub The reactivity of this compound makes it suitable for these applications, where it can be used to graft silicon-containing layers onto surfaces or to be integrated into polymer networks. cymitquimica.comdokumen.pub

Enhanced Thermal and Chemical Stability in Materials

The incorporation of the trimethylsilyl group, often facilitated by reagents like this compound, into polymers and materials can significantly enhance their stability. Organosilicon compounds are noted for their ability to form protective hydrophobic layers on substrates such as textiles, metals, and glass, shielding them from moisture and corrosion. iust.ac.ir This stability is partly due to the inherent strength of the silicon-carbon and silicon-oxygen bonds that are formed.

Research into advanced polymers has demonstrated the contribution of silyl groups to thermal robustness. For instance, carborane-containing polymers, which exhibit high thermal stability, can be synthesized using initiators like 1-bromomethyl-closo-1,2-carborane. acs.org The resulting polymers show high resistance to a range of harsh conditions, including heat and oxidative environments. acs.org The general stability of organosilicon materials makes them suitable for applications requiring durability and long-term performance. iust.ac.iracs.org

Table 1: Stability Characteristics of Organosilicon-Modified Materials

| Property | Enhancement Mechanism | Relevant Application Area |

|---|---|---|

| Thermal Stability | High bond energy of Si-C and Si-O bonds; inherent stability of the siloxane backbone. | High-performance polymers, aerospace components. acs.org |

| Chemical Resistance | Formation of inert, cross-linked hydrophobic surfaces. | Protective coatings, sealants. iust.ac.ir |

| Moisture Repellence | Low surface energy of trimethylsilyl groups creates a hydrophobic barrier. | Water-repellent treatments for glass, textiles, and masonry. iust.ac.ir |

Applications in Electronics, Aerospace, and Automotive Industries

The enhanced stability imparted by organosilanes makes them valuable in high-performance sectors. In the automotive industry, silane-modified nanomaterials are used to enhance clearcoats, improving toughness and enabling low-temperature curing processes. mdpi.com The presence of this compound has been noted within the automotive supply chain, indicating its role in the manufacturing of various components. elsmar.com

In the field of electronics, organosilicon compounds are crucial. Their unique electronic and structural properties are beneficial for group IV-based electronic materials. iust.ac.ir Furthermore, the development of functionalized graphene with silanes like APTES holds promise for wearable electronics, where the stability and properties of the composite material are critical. mdpi.com The aerospace industry also utilizes the high thermal stability of silicon-containing polymers for components that must withstand extreme temperatures and environmental stress. acs.orgcaltech.edu

Surface Modification using this compound Derivatives

This compound and its derivatives are effective agents for surface modification, a process that tailors the properties of a material's interface. unileoben.ac.at This chemical modification relies on forming covalent bonds between the silane and the surface, which is often rich in hydroxyl groups (e.g., silica, glass). mdpi.com This technique can alter surface properties such as hydrophobicity, adhesion, and biocompatibility. iust.ac.irunileoben.ac.at

Silanization is widely used to prevent the agglomeration of nanoparticles and ensure their stable dispersion within polymer matrices, creating advanced nanocomposites. mdpi.com For example, silica nanoparticles can be functionalized to introduce specific chemical groups (amines, carboxylates) onto their surface, making them accessible for further reactions. researchgate.net This "grafting-from" approach allows for the growth of polymer brushes directly from the surface, creating a robust, covalently attached functional layer. unileoben.ac.at These modified surfaces have applications ranging from chromatography and catalysis to the development of biochips. researchgate.net

As a Precursor to Trimethylsilylmethyl Anion Equivalents

This compound serves as a key starting material for generating trimethylsilylmethyl anion equivalents, which are powerful nucleophiles in organic synthesis. guidechem.com The most common method involves reacting this compound with a metal, such as magnesium to form the Grignard reagent, (trimethylsilyl)methylmagnesium bromide, or with lithium to form (trimethylsilyl)methyllithium (B167594). These reagents behave as synthetic equivalents of the trimethylsilylmethyl anion (Me₃SiCH₂⁻).

Generation and Reactivity of Trimethylsilylmethyl Anions

The generation of trimethylsilylmethyl anions is typically achieved in situ from this compound for immediate use. caltech.edu For instance, the reaction with magnesium in an ether solvent yields the corresponding Grignard reagent, a well-established method for creating a carbon nucleophile. vanderbilt.edu

The reactivity of these anions is characterized by their nucleophilic attack on a wide range of electrophiles. caltech.edu A primary application is their reaction with carbonyl compounds (aldehydes and ketones). This addition leads to the formation of β-hydroxy silanes, which are key intermediates in the Peterson olefination reaction to synthesize alkenes. The anion can also participate in substitution reactions with alkyl halides and in ring-opening reactions of epoxides. caltech.educaltech.edu

Applications in Stereospecific Deoxygenation Reactions

Trimethylsilyl anions, generated from precursors like hexamethyldisilane, are effective reagents for the stereospecific deoxygenation of epoxides to form alkenes. caltech.educaltech.eduacs.org The reaction proceeds via an Sₙ2-type nucleophilic attack of the silyl anion on one of the epoxide carbons. caltech.edu This initial attack results in the formation of a β-silyl alkoxide intermediate. caltech.edu

Role in C-C Bond Forming Reactions

The trimethylsilylmethyl anion, derived from this compound, is a cornerstone reagent for forming new carbon-carbon bonds. nih.gov Its utility stems from its strong nucleophilicity, allowing it to react with a diverse array of carbon electrophiles. vanderbilt.edu A classic application is the addition to carbonyl groups, which forms a new C-C single bond and sets the stage for further transformations like the Peterson olefination. vanderbilt.edu

More advanced applications include its use in transition metal-catalyzed reactions. For example, this compound has been employed as a silylmethylation reagent in ruthenium-catalyzed C(sp²)–H functionalization of arenes. nih.gov This modern method allows for the direct and site-selective installation of a trimethylsilylmethyl group onto an aromatic ring, creating a new C-C bond and providing a synthetically useful handle for further diversification. nih.gov The resulting benzyltrimethylsilanes can be elaborated through various transformations, highlighting the versatility of this C-C bond-forming strategy. nih.gov

Catalysis using Trimethylsilylmethyl-containing Species

This compound is a precursor to several key organometallic reagents, such as (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride, which are instrumental in the formation of trimethylsilylmethyl-containing metal complexes. wikipedia.orglookchem.com These complexes are significant in the field of catalysis, where the trimethylsilylmethyl ligand, –CH₂Si(CH₃)₃, plays a crucial role. The steric bulk and electronic properties of this ligand can stabilize metal centers and influence the reactivity and selectivity of catalytic transformations. wikipedia.org

Trimethylsilylmethyl ligands are found in a variety of transition metal and rare-earth metal complexes that act as catalysts or catalyst precursors for a range of organic reactions. ntu.edu.twbohrium.com For instance, complexes of ruthenium and tungsten containing this ligand have been studied for their role in carbon monoxide (CO) insertion reactions, a fundamental step in many catalytic carbonylation processes. ntu.edu.tw

Rare-earth metal complexes bearing trimethylsilylmethyl ligands, such as those of yttrium, lutetium, and scandium, have demonstrated high catalytic activity. bohrium.comrsc.org These systems, often activated by co-catalysts like borates and triisobutylaluminium, are effective in the polymerization of olefins, such as isoprene, yielding polymers with high stereoregularity. rsc.org They have also been employed as initiators for the polymerization of polar monomers. rsc.org The thermal stability of these catalyst precursors is a key consideration, as decomposition can lead to the formation of alkylidene derivatives. bohrium.com

Nickel-catalyzed reactions frequently utilize reagents derived from this compound. lookchem.comkrackeler.comsigmaaldrich.com (Trimethylsilyl)methylmagnesium chloride serves as a crucial reagent in several nickel-catalyzed cross-coupling reactions. These include the alkenation of dithioacetals and cross-coupling reactions with aryl triflates and carbamates. lookchem.comkrackeler.com

The research into monomeric (trimethylsilyl)methyl lithium complexes aims to enhance reactivity and provide insights into the mechanisms of organolithium-mediated reactions. rsc.orgresearchgate.net The study of these fundamental reagents is critical for developing more efficient and selective catalytic systems. Furthermore, phosphine (B1218219) ligands incorporating the trimethylsilylmethyl group, such as tris(trimethylsilylmethyl)phosphine, are used in coordination chemistry to form metal complexes that facilitate catalytic processes like cross-coupling by stabilizing reactive intermediates. smolecule.com

The following table summarizes selected research findings on the catalytic applications of trimethylsilylmethyl-containing species.

| Catalyst/Precursor System | Metal Center | Catalytic Application | Substrate/Reaction Type | Research Finding |

| [(L)Ln(CH₂SiMe₃)₂(THF)n] / Borate / Triisobutylaluminium | Y, Lu, Sc | Olefin Polymerization | Isoprene | High catalytic activity, producing polymers with high cis-1,4-regularity. rsc.org |

| Cp(CO)₂RuCH₂SiMe₃ / PPh₃ | Ruthenium | CO Insertion | Carbonylation | Undergoes CO insertion under mild conditions. ntu.edu.tw |

| Trimethylsilylmethylmagnesium chloride / Nickel Catalyst | Nickel | Cross-Coupling | Aryl triflates, carbamates | Effective reagent for various nickel-catalyzed cross-coupling reactions. lookchem.comkrackeler.comsigmaaldrich.com |

| Tetrakis(trimethylsilylmethyl)chromium | Chromium | Olefin Polymerization | Olefins | Potential catalyst for oligomerization and polymerization. ontosight.ai |

| Tris(trimethylsilylmethyl)phosphine-Metal Complexes | Various | Cross-Coupling | - | Ligand used to stabilize reactive intermediates in catalysis. smolecule.com |

Theoretical and Computational Studies of Bromomethyl Trimethylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organosilicon compounds. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications from geometry optimization to reaction mechanism analysis.

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and to understand the distribution of electrons within it. By using methods like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can calculate key geometrical parameters and electronic properties. scispace.comresearchgate.net

For (Bromomethyl)trimethylsilane, a full geometry optimization would yield the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. The electronic structure can be analyzed through calculations of molecular orbitals (HOMO, LUMO) and the distribution of atomic charges, which are crucial for predicting the molecule's reactivity. researchgate.netresearchgate.net For instance, the Mulliken population analysis can provide insights into the charge distribution and identify potential reactive sites within the molecule. researchgate.net

Table 1: Representative Data from DFT Geometry Optimization (Note: The following data is illustrative of typical results from DFT calculations and may not represent specific literature values for this compound.)

| Parameter | Optimized Value |

| Si-C(H2Br) Bond Length | ~1.90 Å |

| C-Br Bond Length | ~1.95 Å |

| Si-C(H3) Bond Length | ~1.89 Å |

| C-Si-C Bond Angle | ~109.5° |

| Si-C-Br Bond Angle | ~110.0° |

| Dipole Moment | Calculated Value (D) |

| HOMO-LUMO Gap | Calculated Value (eV) |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. nsf.gov By locating the transition state structure, which is a first-order saddle point on the potential energy surface, chemists can calculate the activation energy barrier for a reaction. This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. nsf.govscience.gov

For reactions involving this compound, such as nucleophilic substitution or elimination, DFT calculations can be used to compare different possible pathways (e.g., concerted vs. stepwise mechanisms). researchgate.net For example, in studying the elimination of HBr, DFT could elucidate whether the reaction proceeds through a concerted E2-like transition state or a stepwise E1-type mechanism involving a carbocation intermediate. The calculated energies of the transition states for competing pathways can reveal the most likely reaction mechanism. acs.orgresearchgate.net

Conformational analysis studies the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org For this compound, rotation around the Si-CH2Br bond is of particular interest. The different arrangements, or conformers, have different potential energies due to factors like steric hindrance and torsional strain. libretexts.orgmaricopa.edu

Using Newman projections to visualize the molecule along the Si-C bond, one can identify key conformations such as staggered and eclipsed. libretexts.org The staggered conformation, where the bromine atom and the methyl groups on silicon are maximally separated, is expected to be the most stable (lowest energy). maricopa.eduyoutube.com The eclipsed conformation, where these groups overlap, would be the least stable (highest energy) due to increased steric and torsional strain. maricopa.eduyoutube.com

A potential energy diagram can be constructed by plotting the relative energy of the molecule as a function of the dihedral angle of rotation. organicchemistrytutor.com This diagram reveals the energy barriers between different stable conformers. The energy difference between the staggered and eclipsed conformations represents the activation energy for rotation around the Si-C bond. youtube.com Given the bulk of the trimethylsilyl (B98337) and bromo groups, this rotational barrier is expected to be significant.

Table 2: Relative Energies of Key Conformations for a Substituted Ethane-like Molecule (Note: This table illustrates the general principles of conformational analysis. Specific energy values for this compound would require dedicated calculations.)

| Conformation | Dihedral Angle (X-C-C-Y) | Relative Energy (kJ/mol) | Stability |

| Anti (Staggered) | 180° | 0 | Most Stable |

| Gauche (Staggered) | 60° | ~3.8 | Less Stable |

| Eclipsed | 0° | ~16-19 | Least Stable |

Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.net This theory has been successfully applied to understand various organic reactions, including elimination processes. researchgate.netd-nb.info

MEDT, often used in conjunction with DFT calculations, provides a detailed picture of how bonds are formed and broken during a reaction. researchgate.netd-nb.info By analyzing the topology of the electron localization function (ELF), a tool of MEDT, researchers can trace the step-by-step changes in electron density along the reaction pathway. This approach allows for the precise characterization of when and how covalent bonds rupture and new ones are created. d-nb.info

In the context of a reaction involving a silyl (B83357) bromide species, Bonding Evolution Theory (BET), a component of MEDT, can divide the reaction path into distinct structural stability domains or "phases." d-nb.info For example, an analysis might show that the process begins with the cleavage of a carbon-halogen bond, followed by the formation of a new double bond, and culminating in the formation of a new silicon-halogen bond and the breaking of a silicon-oxygen bond in a related substrate. d-nb.info This level of detail provides a much deeper understanding than simply identifying a single transition state. researchgate.net

MEDT has been instrumental in refining the understanding of elimination reactions that were traditionally thought to be concerted. d-nb.info For the elimination of trimethylsilyl bromide from a 2-(trimethylsilyloxy)-3-bromo-3-methyl-isoxazolidine, a molecule with structural similarities to intermediates that could be formed from this compound, MEDT analysis revealed a non-concerted, two-step mechanism. d-nb.info

The study, which utilized DFT calculations at the M06-2X(PCM)/6-31+G(d) level, showed that the reaction does not proceed through a single pericyclic transition state as might be expected. researchgate.netd-nb.info Instead, the elimination involves an intermediate, challenging the classical view of these reactions. d-nb.info The MEDT framework helps to explain why certain elimination reactions, such as E1cb-type mechanisms, occur by detailing the electronic rearrangements that favor a stepwise process involving a carbanionic intermediate. libretexts.org This approach provides a more nuanced and accurate picture of the molecular events governing the elimination. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of chemical compounds. In the case of this compound, these computational methods provide valuable insights that complement and, in some cases, predict experimental findings.

Complementing Experimental Spectroscopic Data

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are frequently employed to support and interpret experimental spectroscopic data. scispace.commdpi.com For instance, by calculating the optimized geometry of the molecule in the gas phase, researchers can predict vibrational frequencies that correspond to infrared (IR) and Raman spectra. scispace.com This allows for a more confident assignment of the experimentally observed absorption bands to specific molecular vibrations. Similarly, computational methods can aid in the analysis of Nuclear Magnetic Resonance (NMR) spectra by predicting chemical shifts. scispace.com These theoretical predictions, when compared with experimental data, can confirm the proposed molecular structure and provide a deeper understanding of the electronic environment of the nuclei. rsc.orgrsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Beyond complementing existing experimental data, quantum chemical calculations can predict a range of spectroscopic properties for this compound. These predictions are particularly useful when experimental data is difficult to obtain or when exploring the properties of related, yet-to-be-synthesized, compounds.